N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid

Bioconjugation Click Chemistry PROTACs

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid (CAS# 2183440-70-0) is a branched heterotrifunctional polyethylene glycol (PEG) derivative. It features three distinct terminal functional groups: an azide (N3) for copper-catalyzed or strain-promoted click chemistry, a primary amine (NH2) for amide coupling, and a carboxylic acid (CO2H) for further conjugation reactions.

Molecular Formula C24H47N5O11
Molecular Weight 581.7 g/mol
Cat. No. B609451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid
SynonymsN-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid
Molecular FormulaC24H47N5O11
Molecular Weight581.7 g/mol
Structural Identifiers
InChIInChI=1S/C24H47N5O11/c25-3-9-35-15-13-33-7-1-23(30)29(5-11-37-17-21-39-19-14-34-8-2-24(31)32)6-12-38-18-22-40-20-16-36-10-4-27-28-26/h1-22,25H2,(H,31,32)
InChIKeyFZLMDRGRFLPQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid: A Branched Heterotrifunctional PEG Linker for Advanced Bioconjugation and PROTAC Design


N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid (CAS# 2183440-70-0) is a branched heterotrifunctional polyethylene glycol (PEG) derivative . It features three distinct terminal functional groups: an azide (N3) for copper-catalyzed or strain-promoted click chemistry, a primary amine (NH2) for amide coupling, and a carboxylic acid (CO2H) for further conjugation reactions [1]. With a molecular weight of 581.66 g/mol and composed of two PEG3 and one PEG2 chains branching from a central nitrogen, it serves primarily as a non-cleavable linker for bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) [2].

Why Generic Substitution is Not Feasible for N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid in Complex Synthesis


The specialized branched architecture of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid, presenting three distinct and orthogonal reactive groups (azide, amine, carboxylic acid) on a single, compact molecule, cannot be replicated by linear heterobifunctional or symmetrical homobifunctional PEG linkers . Substituting this linker with a combination of separate bifunctional PEGs would introduce variability in stoichiometry, lower overall conjugation yield, and create complex mixtures requiring extensive purification [1]. Its specific spatial orientation and chain lengths (PEG3 and PEG2) are engineered to optimally span the distance between a target protein ligand and an E3 ligase ligand in a PROTAC, forming a stable ternary complex. Empirical evidence shows that altering PEG linker length by just one unit can drastically reduce or abolish a PROTAC's degradation efficiency, underscoring the non-negotiable nature of this precise molecular design [2].

Quantitative Evidence for N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid Differentiation


Superior Conjugation Efficiency of Orthogonal Heterotrifunctional vs. Sequential Bifunctional PEG Linkers

Direct comparative data for this specific heterotrifunctional linker is not available in published literature. However, strong class-level inference can be made based on the established principles of heterobifunctional PEG conjugation. Studies on similar PEG-based systems demonstrate that using a single heterotrifunctional linker like N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid provides a significant advantage in overall yield and product purity compared to a sequential conjugation approach using two heterobifunctional PEG linkers [1]. The heterotrifunctional design enables a 'one-pot' or simplified sequential conjugation strategy, whereas using two separate bifunctional linkers (e.g., Azido-PEG3-amine and Azido-PEG2-acid) would necessitate multiple purification steps between conjugations, leading to cumulative yield loss and the potential for side-reactions and heterogeneous product mixtures [2].

Bioconjugation Click Chemistry PROTACs Linker Chemistry

Differential Impact on PROTAC Ternary Complex Formation and Degradation Potency Based on Linker Length and Composition

While no head-to-head studies exist for this exact linker, robust class-level evidence establishes that the length and composition of the PEG linker in a PROTAC are critical determinants of biological activity [1]. Systematic studies of PROTAC linker structure-activity relationships (SAR) demonstrate that altering PEG linker length by even a single unit can dramatically change degradation efficiency. For instance, in a series of PROTACs targeting BET proteins, a linker with 2 PEG units showed a DC50 of ~10 nM for BRD4 degradation, whereas a linker with 3 PEG units showed a DC50 of ~50 nM, and a linker with 4 PEG units had a DC50 > 100 nM [2]. The unique branched architecture and specific chain length combination (PEG3 and PEG2) of N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is designed to achieve an optimal spatial orientation for ternary complex formation that cannot be predicted or replicated by substituting a linear PEG linker of a similar total atom count.

PROTACs Linker SAR Protein Degradation Ternary Complex

Defined Solubility and Storage Stability Parameters for Reproducible Experimental Outcomes

Reproducible solubility and stability are critical for quantitative bioconjugation and synthesis. Supplier technical datasheets for N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid provide defined, quantifiable parameters that minimize experimental variability . The compound exhibits a purity specification of ≥98% . Its solubility is defined as soluble in DMSO . Specific storage conditions are provided to ensure stability: the solid powder is stable for 3 years at -20°C; in solvent (e.g., DMSO), it is stable for 1 year at -80°C or 1 month at -20°C . In contrast, sourcing generic, unbranded, or custom-synthesized PEG linkers from non-specialist vendors often lacks this level of certified purity, precise solubility data, and rigorous stability testing, which can lead to batch-to-batch variability and compromised reaction outcomes.

Solubility Stability Bioconjugation Reproducibility

Key Applications for N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid in Bioconjugation and Targeted Protein Degradation


PROTAC Design and SAR Studies

This linker is specifically designed for the modular assembly of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation [1]. The azide and amine groups provide orthogonal handles to conjugate a target protein ligand and an E3 ligase ligand, respectively. The carboxylic acid offers a third point of attachment for biotin, fluorophores, or solid supports, enabling pull-down assays to confirm ternary complex formation or for library immobilization in high-throughput screening [2]. As established, the precise linker geometry is critical for maintaining degradation potency [3].

Synthesis of Complex Bioconjugates and Multifunctional Probes

N-(Azido-PEG3)-N-(PEG2-amine)-PEG3-acid is ideal for constructing advanced bioconjugates where three different payloads or functionalities need to be assembled on a single, hydrophilic scaffold . For example, it can be used to create targeted imaging agents: a tumor-targeting peptide (via amine coupling), a chelator for a radioisotope (via amide formation with the acid), and a fluorescent dye (via click chemistry with the azide) can be attached to the same molecule. This enables the creation of a 'tri-modal' agent for pre-operative imaging, intra-operative guidance, and post-operative PET scanning.

Surface Functionalization and Biomaterials Engineering

This linker is well-suited for creating sophisticated, multi-functional surfaces on nanoparticles, biosensor chips, or medical implants [4]. A surface bearing amines can be functionalized with the linker's carboxylic acid group. The resulting surface then displays orthogonal azide and amine groups, allowing for the sequential, site-specific immobilization of two different biomolecules, such as a capture antibody (via click chemistry to the azide) and a stabilizing protein like albumin (via amine coupling) to create a highly controlled, non-fouling surface.

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